AEG-41174 was initially developed at The Hospital for Sick Children and later by Aegera Therapeutics, which was acquired by Pharmascience in 2011. The compound falls under the classification of antineoplastic agents, specifically as a small molecule targeting protein tyrosine kinases. Its mechanism of action involves inducing apoptosis in cancer cells by inhibiting specific signaling pathways critical for cell proliferation and survival .
The synthesis of AEG-41174 involves advanced organic chemistry techniques tailored to create a compound that effectively inhibits tyrosine kinases without competing with ATP. While specific synthetic routes have not been widely published, the general approach for such compounds typically includes:
Understanding the molecular structure is essential for elucidating its mechanism of action and optimizing its design for improved efficacy and reduced side effects .
AEG-41174's interactions within biological systems primarily involve binding to target kinases. The chemical reactions pertinent to its function include:
These reactions highlight the compound's potential as a therapeutic agent in oncology .
The mechanism of action for AEG-41174 involves several key processes:
AEG-41174 exhibits several notable physical and chemical properties:
AEG-41174 has been primarily explored for its potential applications in treating various forms of leukemia and other hematological malignancies. Its role as a tyrosine kinase inhibitor positions it within a class of drugs aimed at targeted cancer therapies, offering a strategic approach to combatting malignancies that are reliant on aberrant signaling pathways.
Despite its discontinuation in clinical trials, research into similar compounds continues to inform drug development strategies aimed at improving patient outcomes in oncology .
Tyrosine kinases (TKs) are pivotal regulators of cellular signaling pathways governing proliferation, differentiation, and survival. Dysregulation of TKs—particularly FLT3 and JAK2—is implicated in hematologic malignancies and solid tumors. Conventional ATP-competitive inhibitors (Type I) target the conserved kinase ATP-binding pocket, often leading to limited selectivity and acquired resistance due to point mutations. This spurred development of alternative inhibition strategies, including non-ATP competitive agents (Types II–VI) that bind allosteric sites or induce conformational changes, offering enhanced specificity and activity against resistance-conferring mutations [8].
AEG-41174 was developed by Aegera Therapeutics as a novel small-molecule inhibitor targeting oncogenic kinases. Preclinical development emphasized its dual inhibition of JAK2 and Bcr-Abl, kinases critical in myeloproliferative neoplasms and chronic myeloid leukemia. By 2007, Aegera advanced AEG-41174 to Phase I clinical trials for hematologic neoplasms (NCT ID unreported), with parallel studies in Germany and the United States [1] [2] [10]. Despite promising mechanistic data, clinical development was discontinued post-Phase I, though reasons remain undisclosed in public records [1].
AEG-41174 belongs to the Type II non-ATP competitive inhibitors. Unlike Type I agents (e.g., imatinib), it binds outside the ATP pocket, disrupting kinase activation via allosteric mechanisms. This confers two advantages:
Table 1: Classification of Kinase Inhibitor Types
Type | Binding Site | Example | Competitive with ATP |
---|---|---|---|
I | ATP pocket (active kinase) | Imatinib | Yes |
II | Adjacent to ATP (inactive) | AEG-41174 | No |
III/IV | Allosteric (non-ATP site) | IOA-244 (PI3Kδ) | No |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7